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Introduction

Lanthanum sulfide (LaS) thin films are emerging materials with significant potential in various
applications, including optoelectronics and thermoelectric devices.[1][2] A thorough
understanding of their structural, morphological, compositional, optical, and electrical properties
is crucial for optimizing their performance and enabling their integration into novel technologies.
This document provides detailed application notes and experimental protocols for the
advanced characterization of LaS thin films using a suite of powerful analytical techniques.

Structural Characterization: X-ray Diffraction (XRD)

X-ray Diffraction is a fundamental non-destructive technique used to determine the
crystallographic structure, phase purity, lattice parameters, and crystallite size of thin films.[3][4]

[5]16]

Quantitative Data Summary
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Typical Value

Property Symbol Range for LaS Thin  Reference
Films

Crystal Structure - Orthorhombic, Cubic [1107]

_ a=7.66A b=4.22A,
Lattice Parameters a,b,c [1]
c =15.95 A (0-La2S3)

Crystallite Size D 10 - 50 nm [7]

Experimental Protocol

e Sample Preparation:

o Mount the lanthanum sulfide thin film on a zero-background sample holder to minimize
signal interference from the substrate.

o Ensure the film surface is clean and free of contaminants.
e Instrument Setup:

X-ray Source: Typically Cu Ka radiation (A = 1.5406 A).

[¢]

o

Goniometer Configuration: Bragg-Brentano geometry is common for thin film analysis.

o

Optics: Use parallel beam optics for improved data quality from thin films.[4] Soller slits
should be used to limit axial divergence.[4]

o

Detector: A scintillation counter or a position-sensitive detector.
o Data Acquisition:

o 20 Scan Range: A wide range, typically from 10° to 100°, is scanned to identify all possible
diffraction peaks.[8]

o Scan Step Size: A small step size, for example, 0.02°, is used to ensure good data
resolution.
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o Scan Speed (or Dwell Time): A slow scan speed (e.g., 1-2°/minute) is employed to
improve the signal-to-noise ratio, which is particularly important for thin films.

o Grazing Incidence XRD (GIXRD): For very thin films, employ a small, fixed incident angle
(e.g., 1-5°) to enhance the signal from the film while minimizing substrate diffraction.

o Data Analysis:

o Phase Identification: Compare the experimental diffraction pattern with standard diffraction
patterns from databases like the Joint Committee on Powder Diffraction Standards
(JCPDS) to identify the crystalline phases of lanthanum sulfide present (e.g., a-La2S3,
LaS2).[1]

o Lattice Parameter Calculation: Use the positions of the diffraction peaks and Bragg's Law
to calculate the lattice parameters of the identified phase.

o Crystallite Size Estimation: Apply the Scherrer equation to the full width at half maximum
(FWHM) of the most intense diffraction peak to estimate the average crystallite size.[9][10]
The Williamson-Hall plot can also be used to separate the effects of crystallite size and
microstrain on peak broadening.[11]

Compositional Analysis: X-ray Photoelectron
Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides quantitative elemental composition and
chemical state information of the top few nanometers of a material.[5][12][13] This is crucial for
verifying the stoichiometry of LaS films and identifying any surface oxidation or contamination.

Quantitative Data Summary

Binding Energy

Element Core Level ] Reference
(eV) for Sulfide

Lanthanum La 3d ~834 - 838 (La 3d5/2) [14]

Sulfur S2p ~160 - 163 (S 2p3/2) [15][16]
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Note: Binding energies can shift depending on the chemical environment and instrument
calibration. It is essential to calibrate the instrument using a reference sample (e.g.,
adventitious carbon at 284.8 eV).

Experimental Protocol

e Sample Preparation:
o Mount the LasS thin film on a sample holder using conductive, UHV-compatible tape.
o Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS system.

o To remove surface adventitious carbon and oxide layers, in-situ ion sputtering (e.g., with
Ar+ ions) can be performed.[5] Use low ion beam energy (e.g., 0.5-1 keV) and short
sputtering times to minimize damage to the film.

e Instrument Setup:
o X-ray Source: Monochromatic Al Ka (1486.6 eV) or Mg Ka (1253.6 eV) X-ray source.
o Analyzer: A hemispherical electron energy analyzer.
o Vacuum: Maintain UHV conditions (pressure < 10~ mbar) throughout the analysis.

o Data Acquisition:

o Survey Scan: Acquire a survey spectrum over a broad binding energy range (e.g., 0-1200
eV) to identify all elements present on the surface.

o High-Resolution Scans: Acquire high-resolution spectra for the La 3d, S 2p, O 1s,and C
1s core levels to determine their chemical states and perform accurate quantification.

o Charge Neutralization: Use a low-energy electron flood gun to compensate for charging
effects on insulating or semiconducting samples.

e Data Analysis:
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o Elemental Identification: Identify the elements present by their characteristic core level

binding energies in the survey spectrum.

o Chemical State Analysis: Perform peak fitting and deconvolution of the high-resolution

spectra to identify different chemical states. For sulfur, the S 2p peak for sulfide (S27) is

typically found at lower binding energies compared to sulfate (SO42~), which appears at
higher binding energies (~168-170 eV).[15][16] The La 3d spectrum often exhibits satellite
peaks that can aid in identifying the oxidation state.

o Quantitative Analysis: Calculate the atomic concentrations of the elements from the

integrated peak areas of the high-resolution spectra, after correcting for their respective

relative sensitivity factors (RSFs).

Morphological and Topographical Characterization
Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional topographical information about the film's

surface, allowing for the quantification of surface roughness and visualization of grain structure.

[17][18][19]
Typical Value
Parameter Symbol Description Range for LaS Thin
Films
The arithmetic
average of the
Average Roughness Ra absolute values of the 1 -10nm
height deviations from
the mean surface.
The root mean square
Root Mean Square average of the height
Rqg (or RMS) 1-15nm

Roughness

deviations from the

mean surface.

Note: Roughness values are highly dependent on the deposition method and parameters.
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e Sample Preparation:

o Mount a small piece of the LaS thin film sample onto a magnetic AFM sample disk using
double-sided adhesive.

o Ensure the sample is securely mounted and the surface is free from dust or debris.
e Instrument Setup:

o AFM Mode: Tapping mode (also known as intermittent contact mode) is generally
preferred for thin film analysis to minimize sample damage.

o Cantilever and Tip: Select a silicon cantilever with a sharp tip (radius < 10 nm) appropriate
for high-resolution imaging.

o Laser Alignment: Align the laser onto the back of the cantilever and position the reflected
spot in the center of the photodiode detector.

o Data Acquisition:

o Scan Area: Start with a larger scan area (e.g., 5 um x 5 um) to get an overview of the
surface morphology and then move to smaller scan sizes (e.g., 1 um x 1 um) for higher
resolution imaging.

o Scan Rate: Use a moderate scan rate (e.g., 1 Hz) to ensure accurate tracking of the
surface features.

o Feedback Gains: Optimize the integral and proportional gains to minimize imaging
artifacts.

o Data Analysis:

o Image Processing: Use the AFM software to perform image flattening and plane fitting to
remove tilt and bow from the raw data.

o Roughness Analysis: Calculate the average roughness (Ra) and root mean square
roughness (Rq) from the height data of a representative scan area.[20][21][22]
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o Grain Size Analysis: Use the particle analysis function in the software to estimate the
average grain size and size distribution from the topographical image.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and, when equipped with an Energy
Dispersive X-ray (EDX) detector, to determine the elemental composition of the film.

e Sample Preparation:

o Surface Imaging: Mount the LaS thin film on an SEM stub using conductive carbon tape.
For non-conductive films, a thin conductive coating (e.g., gold or carbon) may be sputtered
onto the surface to prevent charging.

o Cross-sectional Imaging: To view the film thickness and cross-sectional morphology, the
sample needs to be carefully fractured or prepared using a focused ion beam (FIB) or
cross-section polisher.[3][8][23][24][25] A common method is to score the back of the
substrate and then cleave it.

e Instrument Setup:

o Electron Beam Energy: Use a low accelerating voltage (e.g., 1-5 kV) for surface imaging
to enhance surface detail and reduce beam penetration. Higher voltages (e.g., 10-20 kV)
are typically used for EDX analysis.

o Detector: Use a secondary electron (SE) detector for topographical information and a
backscattered electron (BSE) detector for compositional contrast.

o Working Distance: A short working distance provides higher resolution.
o Data Acquisition:

o Imaging: Acquire images at various magnifications to observe the overall film uniformity,
grain structure, and any surface defects.

o EDX Analysis: Acquire an EDX spectrum from a representative area of the film to
determine the elemental composition. EDX mapping can be used to visualize the spatial
distribution of elements.
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o Data Analysis:

o Image Interpretation: Analyze the SEM images to describe the surface morphology,
including grain size, shape, and packing density.

o Compositional Analysis: Use the EDX software to perform quantitative analysis of the
elemental composition from the acquired spectra.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging of the film's microstructure, including grain boundaries,
defects, and crystallinity. Selected Area Electron Diffraction (SAED) can be used to confirm the
crystal structure.

e Sample Preparation:

o TEM sample preparation is a critical and often destructive process that requires creating
an electron-transparent section of the thin film (typically < 100 nm thick).

o Cross-sectional Sample: A common method is to use a focused ion beam (FIB) to mill out
a thin lamella from the film and substrate.[26][27][28][29]

o Plan-view Sample: For plan-view analysis, the substrate can be mechanically thinned and
then ion milled from the backside until the film is electron transparent.[30]

e Instrument Setup:
o Accelerating Voltage: Typically operated at 200-300 kV.

o Imaging Modes: Bright-field and dark-field imaging are used to visualize the
microstructure. High-resolution TEM (HRTEM) can be used to image the crystal lattice.

o Data Acquisition:

o Imaging: Acquire images of the film's microstructure, focusing on grain size, grain
boundaries, and any crystalline defects.
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o SAED: Obtain a SAED pattern from a selected area of the film to determine the crystal

structure and orientation.

o Data Analysis:

o Image Analysis: Measure grain sizes and analyze the nature of defects from the TEM

images.

o Diffraction Pattern Indexing: Index the SAED pattern to confirm the crystal structure and

lattice parameters determined by XRD.

Optical Properties: UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is used to determine the optical properties of the thin film, such as
transmittance, absorbance, and the optical band gap energy (EQ).[19][31][32][33][34]

Typical Value for

Property Symbol L Reference
LaS Thin Films

Optical Band Gap Eg 2.0 - 2.5 eV (Direct) [35]

Experimental Protocol

e Sample Preparation:
o The LasS thin film should be deposited on a transparent substrate, such as quartz or glass.
o A blank substrate of the same material should be used as a reference.

e Instrument Setup:
o Spectrophotometer: A dual-beam UV-Vis-NIR spectrophotometer.

o Wavelength Range: Scan a wide wavelength range, typically from 200 nm to 2500 nm, to
cover the UV, visible, and near-infrared regions.
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o Integrating Sphere: An integrating sphere accessory is recommended to collect both
specular and diffuse transmittance/reflectance, which is especially important for films with
some surface roughness.

o Data Acquisition:

o Baseline Correction: Perform a baseline correction with the reference substrate in the
sample beam path.

o Measurement: Measure the transmittance and/or reflectance spectra of the LaS thin film.
o Data Analysis:

o Calculate Absorption Coefficient (a): The absorption coefficient can be calculated from the
absorbance (A) and the film thickness (t) using the formula: a =2.303 * A/ t.

o Tauc Plot for Band Gap Determination: To determine the optical band gap, a Tauc plot is
constructed. For a direct band gap semiconductor, a plot of (ahv)? versus photon energy
(hv) should yield a linear region. The band gap energy (EQ) is determined by extrapolating
the linear portion of the plot to the energy axis where (ahv)? = 0.[19]

Electrical Properties: Hall Effect Measurement

Hall effect measurements are used to determine key electrical properties of semiconducting
thin films, including carrier type (n-type or p-type), carrier concentration, mobility, and resistivity.
[21[36][37][38]

Quantitative Data Summary
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Typical Values for

Propert Symbol Description
S i > LaS Thin Films
Indicates whether the
majority charge
Carrier Type - carriers are electrons p-type

(n-type) or holes (p-
type).

Carrier Concentration norp

The number of charge
carriers per unit 1017 - 10 cm—3

volume.

The ease with which

charge carriers move

Mobility H ] 1-10cma/Vs
through the material
under an electric field.
A measure of the
o material's opposition
Resistivity p 1072-10* Q-cm

to the flow of electric

current.

Note: Electrical properties are highly sensitive to stoichiometry, defects, and impurities.

Experimental Protocol

e Sample Preparation:

o Sample Geometry: The van der Pauw method is commonly used for thin films, which

requires a square or cloverleaf-shaped sample with four ohmic contacts at the corners.[36]

[37][38]

o Contact Deposition: Deposit small ohmic contacts (e.g., using silver paste or evaporated

metal) at the four corners of the sample. Ensure the contacts are small and at the

periphery of the sample.

e Instrument Setup:
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o Four-Point Probe Setup: A system capable of sourcing a constant current and measuring
the resulting voltage.

o Magnetic Field: An electromagnet or permanent magnet to apply a magnetic field
perpendicular to the film surface.

o Temperature Control: A cryostat or heating stage can be used to perform temperature-
dependent measurements.

o Data Acquisition:
o Resistivity Measurement (Zero Magnetic Field):

1. Apply a current (I) between two adjacent contacts (e.g., 1 and 2) and measure the
voltage (V) between the other two contacts (3 and 4). This gives a resistance Riz2,3a =
V3a /[ l12.

2. Cycle through all possible current-voltage configurations as prescribed by the van der
Pauw method to obtain multiple resistance values.

o Hall Voltage Measurement (With Magnetic Field):

1. Apply a current (I) between two opposite contacts (e.g., 1 and 3) and measure the
voltage (V) between the other two contacts (2 and 4) with a known magnetic field (B)
applied perpendicularly.

2. Reverse the direction of the current and the magnetic field and repeat the
measurements to eliminate thermoelectric and misalignment voltage errors.

o Data Analysis:

o Calculate Sheet Resistance (Rs): Use the measured resistances in the van der Pauw
eqguation to solve for the sheet resistance.

o Calculate Resistivity (p): Multiply the sheet resistance by the film thickness (t): p = Rs * t.
[39][40][41][42]
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o Calculate Hall Coefficient (RH): Calculate the Hall coefficient from the change in
resistance with and without the magnetic field. The sign of the Hall coefficient indicates the
carrier type (positive for p-type, negative for n-type).

o Calculate Carrier Concentration (n or p): The carrier concentration is inversely proportional
to the Hall coefficient: n (or p) = 1/ (g * RH), where q is the elementary charge.

o Calculate Mobility (1): The Hall mobility is calculated using the formula: p = |RH| / p.

Visualization of Experimental Workflows
XRD Experimental Workflow

© 2025 BenchChem. All rights reserved. 13/20 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Sample Preparation
Mount Las thin film on zero-background holder

T

Instrument Setup
Data Acquisition
[[Perform 26 scan (10-100")] [Set small step size (e.g., 0.02“)) (Use slow scan speedj}

( Data Apalysis

Identify phases using JCPDS database

Calculate lattice parameters

Estimate crystallite size (Scherrer equation)

Click to download full resolution via product page

Caption: Workflow for XRD analysis of LaS thin films.

XPS Experimental Workflow
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Caption: Workflow for XPS analysis of LaS thin films.
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Caption: Workflow for AFM analysis of LaS thin films.

Hall Effect Measurement Workflow
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Caption: Workflow for Hall effect measurement of LaS thin films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Van der Pauw Measurements [microwaves101l.com]

2. High temperature Hall measurement setup for thin film characterization - PubMed
[pubmed.ncbi.nim.nih.gov]

. mdpi.com [mdpi.com]

. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

. Back-to-Basics tutorial: X-ray diffraction of thin films [dspace.mit.edu]
. discovery.researcher.life [discovery.researcher.life]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

© 00 N oo o A~ W

. youtube.com [youtube.com]
10. Scherrer equation - Wikipedia [en.wikipedia.org]

11. [PDF] Determining Crystallite Size Using Scherrer Formula, Williamson-Hull Plot, and
Particle Size with SEM | Semantic Scholar [semanticscholar.org]

12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

13. Back-to-Basics tutorial: X-ray diffraction of thin films | CoLab [colab.ws]

14. ukm.my [ukm.my]

15. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Sulphur [xpsfitting.com]
16. Sulfur | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

17. spectraresearch.com [spectraresearch.com]

18. Thin Films Surface Roughness: Atomic Force Microscopy (AFM) [afm.oxinst.com]
19. pubs.acs.org [pubs.acs.org]

20. researchgate.net [researchgate.net]

21. chalcogen.ro [chalcogen.ro]

© 2025 BenchChem. All rights reserved. 18 /20 Tech Support


https://www.benchchem.com/product/b078310?utm_src=pdf-custom-synthesis
https://www.microwaves101.com/encyclopedias/van-der-pauw-measurements
https://pubmed.ncbi.nlm.nih.gov/27475605/
https://pubmed.ncbi.nlm.nih.gov/27475605/
https://www.mdpi.com/2079-6412/13/2/316
https://ywcmatsci.yale.edu/sites/default/files/files/s10832-021-00263-6.pdf
https://dspace.mit.edu/handle/1721.1/143483?show=full
https://discovery.researcher.life/article/back-to-basics-tutorial-x-ray-diffraction-of-thin-films/afae0bd4cdc23179858746fac9ce9641
https://www.researchgate.net/figure/displays-the-X-ray-diffraction-patterns-of-lanthanum-sulfide-films-with-two-molar-ratios_fig1_364441496
https://www.researchgate.net/figure/Cross-sectional-preparation-and-SEM-imaging-procedure-of-thin-film-multilayers_fig1_367986101
https://www.youtube.com/watch?v=q0zSp-kBBeU
https://en.wikipedia.org/wiki/Scherrer_equation
https://www.semanticscholar.org/paper/Determining-Crystallite-Size-Using-Scherrer-Plot%2C-Sumadiyasa-Manuaba/d5bad0f9f61f6cabd6725d44382a073036173624
https://www.semanticscholar.org/paper/Determining-Crystallite-Size-Using-Scherrer-Plot%2C-Sumadiyasa-Manuaba/d5bad0f9f61f6cabd6725d44382a073036173624
https://researchportal.bath.ac.uk/en/publications/back-to-basics-tutorial-x-ray-diffraction-of-thin-films/
https://colab.ws/articles/10.1007%2Fs10832-021-00263-6
https://www.ukm.my/jsm/pdf_files/SM-PDF-47-8-2018/33%20Kim%20S.%20Siow.pdf
http://www.xpsfitting.com/2009/06/sulphur.html
https://www.thermofisher.com/hk/en/home/materials-science/learning-center/periodic-table/non-metal/sulfur.html
https://www.spectraresearch.com/wp-content/uploads/2016/08/Thin-Films-Characterization-AFM.pdf
https://afm.oxinst.com/webinars/surface-roughness-of-thin-films-with-atomic-force-microscopy-afm
https://pubs.acs.org/doi/10.1021/acs.jpclett.8b02892
https://www.researchgate.net/figure/Surface-roughness-parameters-Ra-and-Rq-of-films_tbl2_375564004
https://chalcogen.ro/1881_RajeshKumar.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 22.researchgate.net [researchgate.net]
e 23. researchgate.net [researchgate.net]

e 24, Preparation of Cross-Sectional Membrane Samples for Scanning Electron Microscopy
Characterizations Using a New Frozen Section Technique - PMC [pmc.ncbi.nim.nih.gov]

e 25. nanoscience.com [nanoscience.com]

e 26. ethz.ch [ethz.ch]

o 27.researchgate.net [researchgate.net]

e 28. nanoscience.com [nanoscience.com]

e 29. JEOL USA blog | How do lon Milling Systems Work? [jeolusa.com]
e 30. nuance.northwestern.edu [nuance.northwestern.edu]

o 31. agilent.com [agilent.com]

e 32. people.bath.ac.uk [people.bath.ac.uk]

e 33. Analyzing UV/Vis/NIR and Photo-Acoustic Spectra: A Note to the Band Gap of - | IEEE
Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

e 34. mmrc.caltech.edu [mmrc.caltech.edu]

o 35. Self-cleaning lanthanum doped cadmium sulfide thin films and linear/nonlinear optical
properties [inis.iaea.org]

» 36. universitywafer.com [universitywafer.com]
e 37.Van der Pauw method - Wikipedia [en.wikipedia.org]
e 38. linseis.com [linseis.com]

» 39. Developing a theoretical relationship between electrical resistivity, temperature, and film
thickness for conductors - PMC [pmc.ncbi.nlm.nih.gov]

e 40. researchgate.net [researchgate.net]
e 41. Electrical resistivity and conductivity - Wikipedia [en.wikipedia.org]
e 42. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols for Advanced
Characterization of Lanthanum Sulfide Thin Films]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b078310#advanced-characterization-
techniques-for-lanthanum-sulfide-thin-films]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 19/ 20 Tech Support


https://www.researchgate.net/figure/AFM-surface-roughness-parameters-R-max-R-q-and-R-a-and-E-g-values-for-TCO-films_tbl2_374376155
https://www.researchgate.net/post/How_can_I_make_a_cross_sectional_cut_on_polymeric_thin_film_samples_for_SEM_view
https://pmc.ncbi.nlm.nih.gov/articles/PMC10383886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10383886/
https://www.nanoscience.com/applications/cross-section-polishing-for-microanalysis/
https://ethz.ch/content/dam/ethz/special-interest/chab/organic-chemistry/zenobi-group-dam/documents/Education/LecturesExercises/Analytical%20Strategy%202014/HS2015/Wepf%20Additional%20Material%201.pdf
https://www.researchgate.net/publication/282625450_Focused_high-_and_low-energy_ion_milling_for_TEM_specimen_preparation
https://www.nanoscience.com/techniques/ion-milling/
https://www.jeolusa.com/NEWS-EVENTS/Blog/how-do-ion-milling-systems-work
https://nuance.northwestern.edu/documents/techtalks/2019-06-19-tech-talk.pdf
https://www.agilent.com/cs/library/applications/an-uv-vis-nir-spectroscopy-band-gap-analysis-semiconducting-materials-5994-7854en-agilent.pdf
https://people.bath.ac.uk/gp304/uv/app_uvvisnirmeasurebandgapenergyvalue.pdf
https://ieeexplore.ieee.org/document/6336833/
https://ieeexplore.ieee.org/document/6336833/
https://mmrc.caltech.edu/Cary%20UV-Vis%20Int.Sphere/Literature/Spectroscopy%20Jaramillo.pdf
https://inis.iaea.org/records/v5z8t-91t17
https://inis.iaea.org/records/v5z8t-91t17
https://www.universitywafer.com/van-der-pauw.html
https://en.wikipedia.org/wiki/Van_der_Pauw_method
https://www.linseis.com/en/methods/van-der-pauw-measurement/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3284497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3284497/
https://www.researchgate.net/publication/252742166_Electrical_Resistivity_of_Thin_Metal_Films
https://en.wikipedia.org/wiki/Electrical_resistivity_and_conductivity
https://www.researchgate.net/publication/1953939_Electrical_resistivity_of_a_thin_metallic_film
https://www.benchchem.com/product/b078310#advanced-characterization-techniques-for-lanthanum-sulfide-thin-films
https://www.benchchem.com/product/b078310#advanced-characterization-techniques-for-lanthanum-sulfide-thin-films
https://www.benchchem.com/product/b078310#advanced-characterization-techniques-for-lanthanum-sulfide-thin-films
https://www.benchchem.com/product/b078310#advanced-characterization-techniques-for-lanthanum-sulfide-thin-films
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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